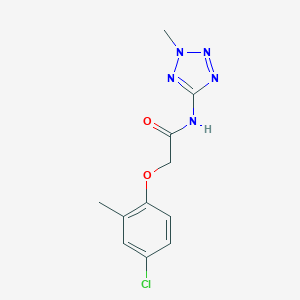![molecular formula C26H23N3O2S B244702 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide, commonly known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
The mechanism of action of TNP-470 involves the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme that is involved in the processing of newly synthesized proteins. MetAP2 inhibition leads to the accumulation of unprocessed proteins, which triggers a cellular stress response that ultimately results in the inhibition of angiogenesis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects, including inhibition of endothelial cell migration and proliferation, induction of apoptosis in cancer cells, and suppression of angiogenic factors. It has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of TNP-470 is its high potency and specificity for MetAP2 inhibition, which makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, TNP-470 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of TNP-470 and other angiogenesis inhibitors. These include the identification of new targets and pathways involved in angiogenesis, the development of more potent and selective inhibitors, and the optimization of drug delivery and dosing strategies. TNP-470 and other angiogenesis inhibitors also have potential applications in other diseases, such as diabetic retinopathy and macular degeneration.
合成法
TNP-470 can be synthesized through a multistep process starting from 1-naphthoic acid. The synthesis involves the formation of an amide bond between 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid and 4-aminophenyl-1-naphthylamine, followed by several steps of purification and chemical modifications.
科学的研究の応用
TNP-470 has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. TNP-470 also suppresses the expression of various angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
特性
分子式 |
C26H23N3O2S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H23N3O2S/c30-25(23-8-3-6-19-5-1-2-7-22(19)23)27-20-10-12-21(13-11-20)28-14-16-29(17-15-28)26(31)24-9-4-18-32-24/h1-13,18H,14-17H2,(H,27,30) |
InChIキー |
GIJVIJOCFSXNQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)
![2-chloro-N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B244626.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide](/img/structure/B244630.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244636.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244642.png)
